

Spectroscopic Data and Characterization of Ethyl 6-Bromo-1H-indole-3-carboxylate

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Compound of Interest

Compound Name: ethyl 6-bromo-1H-indole-3-carboxylate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 6-bromo-1H-indole-3-carboxylate**, a marine-derived natural product. The information presented herein is crucial for its identification, characterization, and utilization in research and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **ethyl 6-bromo-1H-indole-3-carboxylate**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.05	d	1.8	H-7
7.87	d	8.4	H-4
7.82	d	0.6	H-2
7.37	dd	8.4, 1.8	H-5
4.39	q	7.2	-OCH ₂ CH ₃
1.38	t	7.2	-OCH ₂ CH ₃

Solvent: (CD₃)₂CO

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
164.90	C=O
137.21	C-7a
130.40	C-2
125.54	C-3a
124.01	C-5
122.84	C-4
115.59	C-6
114.93	C-7
108.79	C-3
60.00	-OCH ₂ CH ₃
14.84	-OCH ₂ CH ₃

Solvent: (CD₃)₂CO

Table 3: Mass Spectrometry Data

m/z	Interpretation
269	[M+H] ⁺ for 81Br
267	[M+H] ⁺ for 79Br
224	[M+H - OCH ₂ CH ₃] ⁺ for 81Br
222	[M+H - OCH ₂ CH ₃] ⁺ for 79Br

Ionization Method: Electron Impact (EI)

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

While specific experimental IR data for this compound was not found in the primary literature, the following are predicted characteristic peaks based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400	N-H (indole)	Stretching
~3100-3000	C-H (aromatic)	Stretching
~2980-2850	C-H (aliphatic)	Stretching
~1700	C=O (ester)	Stretching
~1600, ~1470	C=C (aromatic)	Stretching
~1250	C-O (ester)	Stretching
~1100	C-N	Stretching
~800-600	C-Br	Stretching

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra were recorded on a Varian XL-300 spectrometer operating at 300 MHz for ^1H NMR and 75.4 MHz for ^{13}C NMR.
- Sample Preparation: A sample of **ethyl 6-bromo-1H-indole-3-carboxylate** was dissolved in deuterated acetone ($(\text{CD}_3)_2\text{CO}$).
- Data Acquisition:
 - ^1H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
 - ^{13}C NMR: The spectrum was acquired using a standard proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

2.2. Mass Spectrometry (MS)

- Instrumentation: Mass spectra were obtained on a home-built spectrometer based on an ELFS-4-162-8-Extranuclear quadrupole.
- Sample Introduction: The sample was introduced into the mass spectrometer, likely via a direct insertion probe or after chromatographic separation.
- Ionization: Electron Impact (EI) ionization was used to generate molecular ions and fragment ions.
- Data Analysis: The resulting mass-to-charge ratios (m/z) of the ions were recorded and analyzed to determine the molecular weight and fragmentation pattern of the compound.

2.3. Infrared (IR) Spectroscopy

A specific experimental protocol for the IR analysis of **ethyl 6-bromo-1H-indole-3-carboxylate** was not detailed in the available literature. However, a general protocol for solid samples using the KBr pellet method is as follows:

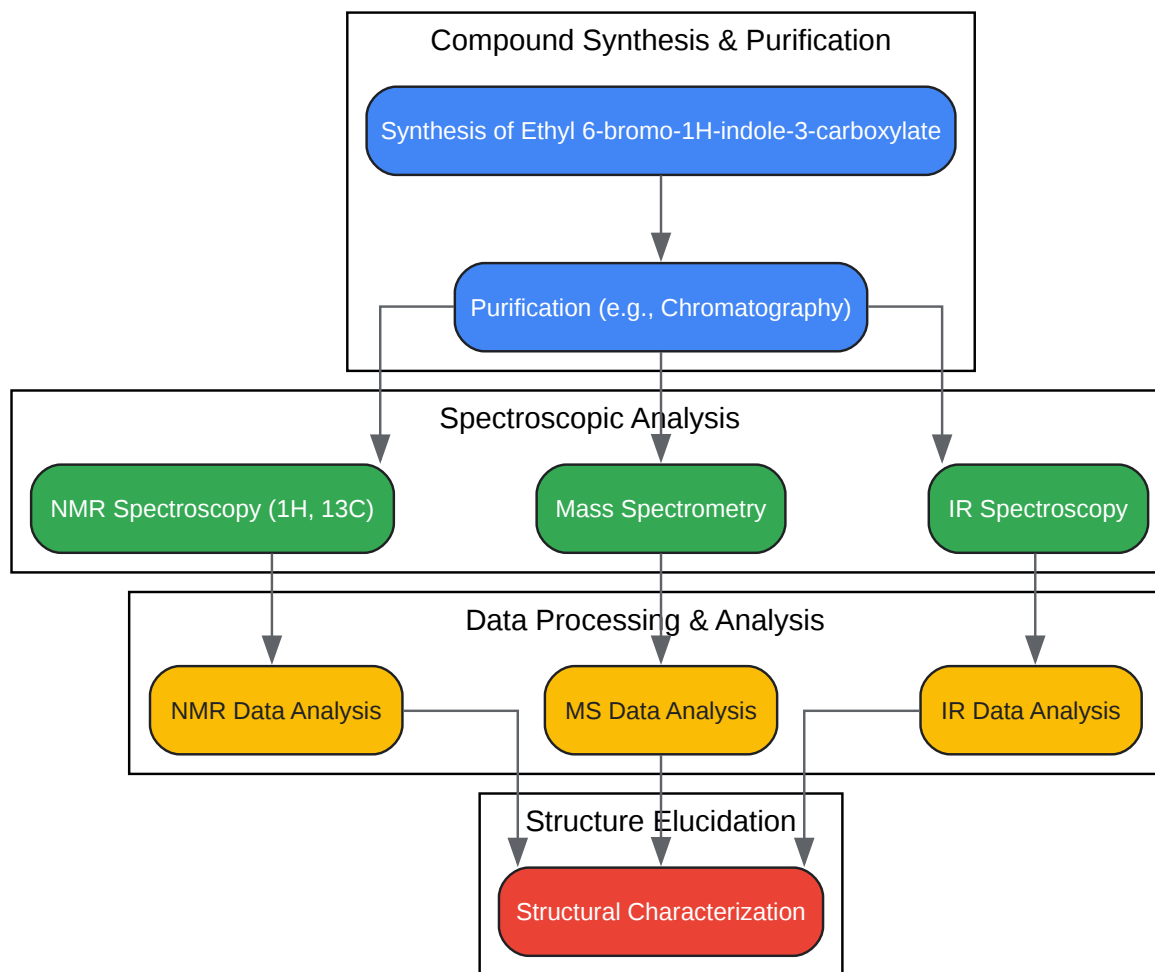
- Sample Preparation:

- A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
- Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Perkin-Elmer 337.
- Data Acquisition: The infrared spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm^{-1}). The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **ethyl 6-bromo-1H-indole-3-carboxylate**.

General Workflow for Spectroscopic Characterization



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Caption: Spectroscopic Analysis Workflow.

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